molecular formula C16H14FN5OS B2612398 N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226438-32-9

N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No. B2612398
CAS RN: 1226438-32-9
M. Wt: 343.38
InChI Key: VEFOOVLPPYZCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiazolylpyrimidine derivative that has been synthesized using various methods. It has been found to have a mechanism of action that involves binding to specific receptors and affecting various biochemical and physiological processes.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging Applications

Research has focused on synthesizing novel radioligands for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. Studies have aimed at developing compounds with high in vitro binding affinity for mGluR1 to enable detailed imaging and analysis of brain receptor distribution and function. Such research efforts have resulted in the creation of fluoroalkoxy and fluoropropoxy analogs that are used for PET studies, providing insights into the brain's receptor system and potential neurological applications (Fujinaga et al., 2012).

Development of mGluR1 Antagonists

Another strand of research has led to the discovery of potent mGluR1 antagonists, showcasing excellent subtype selectivity and promising pharmacokinetic profiles in rats. These compounds have demonstrated potential antipsychotic-like effects in animal models, highlighting their relevance in developing new therapeutic strategies for neurological conditions. The development of such antagonists also opens doors for their use as PET tracers, aiding in the elucidation of mGluR1 functions in the human brain (Satoh et al., 2009).

Anticancer Activity

Research into thiazolopyrimidine derivatives has revealed their potential anticancer activities. Studies focusing on the synthesis and biological evaluation of these compounds have identified their effectiveness against various cancer cell lines. The mechanism of action and the potential therapeutic applications of these derivatives in cancer treatment are subjects of ongoing research, indicating the compound's versatility and potential in oncology (Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Further studies have explored the synthesis and evaluation of N-benzyl substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. These compounds, by targeting the Src substrate binding site, have shown promise in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma. This research highlights the potential of these derivatives in cancer therapy and as tools for understanding cancer biology at the molecular level (Fallah-Tafti et al., 2011).

Mechanism of Action

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-13-5-2-1-4-11(13)9-20-14(23)8-12-10-24-16(21-12)22-15-18-6-3-7-19-15/h1-7,10H,8-9H2,(H,20,23)(H,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFOOVLPPYZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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